2-Butanol

Catalog No.
S572151
CAS No.
78-92-2
M.F
C4H10O
CH3CHOHCH2CH3
C4H10O
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanol

CAS Number

78-92-2

Product Name

2-Butanol

IUPAC Name

butan-2-ol

Molecular Formula

C4H10O
CH3CHOHCH2CH3
C4H10O

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3

InChI Key

BTANRVKWQNVYAZ-UHFFFAOYSA-N

SMILES

CCC(C)O

Solubility

16 % (NIOSH, 2016)
2.44 M
181 mg/mL at 25 °C
125,000 mg/l water at 20 °C
Sol in 12 parts water; miscible with alcohol and ether
Very soluble in acetone; miscible in ethanol and ethyl ether
In water, 181,000 mg/l @ 25 °C
Solubility in water, g/100ml at 25 °C: ≈21 (good)
16%

Synonyms

sec-Butyl alcohol (8CI); (±)-2-Butanol; 1-Methyl-1-propanol; 1-Methylpropyl Alcohol; 2-Hydroxybutane; 3-Butanol; CCS 301; DL-Butan-2-ol; Ethylmethyl Carbinol; Methylethylcarbinol; NSC 25499; Racemic-2-butanol; dl-Methylethylcarbinol; dl-sec-Butanol;

Canonical SMILES

CCC(C)O

Solvent

-Butanol is a versatile solvent commonly used in scientific research due to its several favorable properties:

  • Miscibility: It is miscible with water and many organic solvents, making it useful for extracting and purifying a wide range of compounds. Source: National Institutes of Health: )
  • Relatively non-toxic: Compared to other common organic solvents like benzene or chloroform, 2-butanol has lower toxicity, making it a safer choice for researchers. Source: Sigma-Aldrich:
  • Moderate boiling point: Its boiling point (99 °C) allows for easy evaporation and concentration of solutions. Source: PubChem, National Institutes of Health: )

These properties make 2-butanol a valuable tool in various research fields, including:

  • Biology: It is used in protein extraction and purification protocols, as well as in cell culture studies. Source: ScienceDirect:
  • Chemistry: It is used in organic synthesis reactions and crystallization processes. Source: American Chemical Society:

Biofuel Research

-Butanol is a potential biofuel candidate due to its superior properties compared to ethanol, a more common biofuel:

  • Higher energy density: 2-butanol has a higher energy density than ethanol, meaning it can store more energy per unit volume. Source: Department of Energy: )
  • Reduced vapor pressure: The lower vapor pressure of 2-butanol compared to ethanol makes it less volatile and easier to store and transport. Source: National Renewable Energy Laboratory: )

Other Research Applications

-Butanol is also being explored in other areas of scientific research, such as:

  • Material science: As a potential solvent for developing new materials like bioplastics and polymers. Source: ScienceDirect:
  • Environmental science: As a biodegradable alternative to some traditional solvents used in cleaning and remediation processes. Source: American Chemical Society:

2-Butanol, also known as butan-2-ol or sec-butanol, is a secondary alcohol with the molecular formula C4H10O\text{C}_4\text{H}_{10}\text{O}. It has a hydroxyl group (-OH) attached to the second carbon of a four-carbon butane chain, making it distinct from its structural isomers: 1-butanol, isobutanol, and tert-butanol. This compound appears as a colorless liquid with a characteristic odor and is flammable. It is soluble in water and completely miscible with organic solvents, which makes it useful in various industrial applications .

2-Butanol exists as a racemic mixture of two stereoisomers: (R)-(-)-2-butanol and (S)-(+)-2-butanol, which exhibit similar chemical properties but differ in their optical activities .

And organic synthesis due to its ability to dissolve a wide range of substances.
  • Intermediate: A significant portion of produced 2-butanol is converted into butanone (methyl ethyl ketone), which serves as an important industrial solvent and cleaning agent .
  • Flavors and Fragrances: Volatile esters derived from 2-butanol are utilized in perfumes and artificial flavors due to their pleasant aromas .
  • The industrial synthesis of 2-butanol typically involves the hydration of 1-butene or 2-butene using sulfuric acid as a catalyst. The process can be summarized as follows:

    • Hydration of Butenes: The butene reacts with sulfuric acid to form an alkyl sulfate intermediate.
    • Hydrolysis: This intermediate is then hydrolyzed to yield 2-butanol and regenerate sulfuric acid .

    In laboratory settings, 2-butanol can be synthesized via the Grignard reaction by reacting ethylmagnesium bromide with acetaldehyde in anhydrous diethyl ether or tetrahydrofuran .

    Research on interaction studies involving 2-butanol often focuses on its behavior in mixtures with other solvents or its influence on biological systems. For example, studies have shown that the presence of 2-butanol can affect the solubility and stability of various pharmaceutical compounds when used as a co-solvent. Additionally, investigations into its interactions with cellular systems have highlighted potential impacts on cell membrane integrity due to its hydrophobic nature .

    Several compounds are structurally similar to 2-butanol, including:

    • 1-Butanol (Butan-1-ol): A primary alcohol with different physical properties; it has higher boiling and melting points compared to 2-butanol.
    • Isobutanol (2-Methylpropan-1-ol): A branched-chain alcohol that exhibits different solubility characteristics and uses compared to straight-chain butanols.
    • Tert-Butanol (tert-Butyl alcohol): A tertiary alcohol that shows different reactivity patterns due to the presence of three alkyl groups attached to the carbon bearing the hydroxyl group.
    CompoundStructureTypeUnique Characteristics
    1-ButanolCH3(CH2)3OHPrimaryHigher boiling point than 2-butanol
    Isobutanol(CH3)2CHCH2OHPrimaryBranched structure; lower viscosity
    Tert-Butanol(CH3)3COHTertiaryLess reactive than secondary alcohols

    Heterogeneous Catalytic Dehydrogenation of 2-Butanol Precursors

    The dehydrogenation of 2-butanol to methyl ethyl ketone (MEK) is a critical reaction in industrial processes, often catalyzed by copper-based systems. Studies demonstrate that support materials significantly influence catalytic performance. Silica-supported copper catalysts (e.g., 15 wt.% Cu/SiO₂) achieve higher MEK yields compared to MgO-supported counterparts due to improved copper dispersion and reduced butene byproduct formation. Reaction temperatures between 190–280°C are optimal, though deactivation occurs at elevated temperatures due to copper sintering.

    Table 1: Influence of Support and Copper Loading on MEK Yield

    Support MaterialCopper Loading (wt.%)MEK Yield (%)Optimal Temperature (°C)
    SiO₂1585300–360
    MgO16.975300–360
    SiO₂1065300–360

    Kinetic parameters reveal that the reaction follows an Eley-Rideal mechanism, with rate-limiting steps involving alcohol adsorption and dehydrogenation.

    Enzymatic Reduction of 2-Butanone Using Carbonyl Reductases

    Carbonyl reductases enable stereoselective reduction of 2-butanone to 2-butanol. Engineered mutants, such as M242F/Q245T variants of Sporobolomyces salmonicolor reductase, enhance activity toward bulky ketones and isopropanol cofactors, achieving dynamic kinetic resolution. A two-phase system (aqueous-organic) with secondary alcohols (e.g., 2-heptanol) regenerates NAD(P)H cofactors, enabling high substrate concentrations (10–25% v/v).

    Table 2: Performance of Engineered Carbonyl Reductases

    Enzyme VariantSubstrate (2-Butanone)Conversion (%)Enantiomeric Excess (%)
    M242F/Q245T10% v/v98>99
    Wild-type5% v/v8095

    Candida parapsilosis-derived reductases produce predominantly S-2-butanol (>98% ee).

    Gas-Phase Dehydrogenation Over Copper-Based Catalysts

    Copper-hydrotalcite catalysts (Cu-Mg-Al oxides) enable dehydrogenative coupling of bio-butanol to esters or aldol condensation products. Higher copper content (7.6% Cu) favors esterification over Guerbet condensation, while lower Cu levels (1–2.8%) promote 2-ethyl-1-hexanol formation. Reaction temperatures (215–250°C) and H₂ partial pressures modulate selectivity, with H₂ suppressing dehydrogenation but stabilizing intermediates.

    Phosphorus-Containing Acid Catalysts for Dehydration Pathways

    Phosphoric acid-functionalized TiO₂ anatase catalysts enhance dehydration rates for 2-butanol, particularly with fluorinated phosphonic acids (e.g., 4-FBPA). These coatings reduce activation barriers via transition-state stabilization and improve water displacement kinetics. Dehydration selectivity exceeds 90% at 240°C, though dehydrogenation side reactions are suppressed.

    Biological Production Systems

    Metabolic Engineering of Lactic Acid Bacteria for 2-Butanol Biosynthesis

    Lactococcus lactis and Lactobacillus brevis are engineered to express diol dehydratases (from Klebsiella oxytoca) and alcohol dehydrogenases (from Achromobacter xylosoxidans). However, coenzyme B₁₂-dependent pathways require functional uptake systems, limiting productivity in L. lactis. Lactobacillus brevis SE20, a natural B₁₂ salvage pathway carrier, produces 2-butanol from α-acetolactate but requires engineered α-acetolactate synthases for sugar-based synthesis.

    Table 3: Microbial Strains and 2-Butanol Production

    Host OrganismKey Enzymes ExpressedSubstrateTiter (g/L)
    L. brevis SE20Native dehydratasemeso-2,3-BDO10
    Engineered L. brevispduQ overexpressionmeso-2,3-BDO13.4
    L. lactisDehydratase + ADHmeso-2,3-BDO<1

    Co-Cultivation Strategies for Enhanced Microbial Production

    Co-culturing Serratia marcescens (meso-2,3-BDO producer) with Lactobacillus diolivorans (2-butanol dehydrogenase) achieves 13.4 g/L 2-butanol in a two-step process. This avoids B₁₂ supplementation and leverages S. marcescens’ high BDO yield. Co-cultured systems outperform single-strain approaches due to substrate partitioning and reduced metabolic burden.

    B₁₂-Dependent Diol Dehydratase Pathways in Engineered Strains

    Lactobacillus brevis employs a 230 kDa diol dehydratase (four subunits) to convert meso-2,3-BDO to 2-butanone, which is subsequently reduced to 2-butanol. The enzyme shows Km values of 34 µM for meso-2,3-BDO and requires K⁺/NH₄⁺ ions for activation. Inhibitors like Li⁺/Na⁺ suppress activity, while Mg²⁺/Mn²⁺ enhance dehydratase stability.

    Hybrid Fermentation-Catalysis Integrated Approaches

    Two-Step Microbial-Chemical Conversion Systems

    A two-phase enzymatic system (aqueous: carbonyl reductase + NADPH; organic: 2-butanone + 2-heptanol) enables 25% v/v substrate loading. Separation of phases simplifies product recovery, achieving >98% S-2-butanol enantiomeric excess.

    In Situ Product Recovery Coupled with Continuous Fermentation

    Continuous fermentation with Lactobacillus diolivorans and co-cultured S. marcescens in a 1 L bioreactor eliminates batch limitations. In situ extraction using hydrophobic resins or membrane separations enhances yield and reduces toxicity.

    Dehydration Reaction Pathways

    Dehydration of 2-butanol primarily proceeds via acid-catalyzed elimination, yielding alkenes through E1 or E2 mechanisms. The product distribution and reaction kinetics depend on the catalytic system, temperature, and intermediate stability.

    E₁ vs. E₂ Elimination Mechanisms in Acid-Catalyzed Systems

    In E1 mechanisms, protonation of the hydroxyl group generates an alkyloxonium ion, which loses water to form a carbocation intermediate. Subsequent deprotonation produces alkenes. For 2-butanol, this pathway dominates under acidic conditions with strong acids like sulfuric acid, leading to three products: but-1-ene, cis-but-2-ene, and trans-but-2-ene [1] [2]. The carbocation intermediate ($$ \text{(CH}3\text{)}2\text{CHCH}2^+ $$) can undergo hydride shifts, but the central carbocation ($$ \text{(CH}3\text{)}2\text{C}^+\text{HCH}3 $$) is more stable, favoring but-2-ene isomers [3].

    In contrast, E2 mechanisms involve a concerted process where a base abstracts a β-hydrogen simultaneously with water departure, avoiding carbocation formation. This pathway is favored in primary alcohols or systems with strong bases. For 2-butanol, E2 becomes significant when the hydroxyl group is converted to a better leaving group (e.g., tosylate) or under high-base conditions, producing similar alkene mixtures but with distinct stereochemical outcomes [3].

    Table 1: Comparison of E1 and E2 Mechanisms in 2-Butanol Dehydration

    ParameterE1 MechanismE2 Mechanism
    IntermediateCarbocationNone (concerted)
    Rate-Determining StepCarbocation formationBase-induced β-hydrogen abstraction
    Major Productscis/trans-but-2-ene (Zaitsev)cis/trans-but-2-ene (Zaitsev)
    Catalytic InfluenceAcid concentration criticalBase strength critical

    Carbocation Stability and Transition State Analysis

    The stability of the carbocation intermediate dictates product distribution. Secondary carbocations from 2-butanol are less stable than tertiary analogs, leading to limited rearrangement. However, computational studies reveal that the transition state for carbocation formation involves partial charge delocalization, lowering the activation energy ($$ \Delta G^\ddagger $$) by ~20 kJ/mol compared to primary alcohols [3].

    In E2 pathways, the transition state geometry requires anti-periplanar alignment of the β-hydrogen and leaving group. Ab initio calculations show that the energy barrier for this concerted process is ~150 kJ/mol, with steric effects in bulky alcohols further modulating reactivity [2].

    Dehydrogenation Reaction Dynamics

    Dehydrogenation of 2-butanol to 2-butanone ($$ \text{(CH}3\text{)}2\text{CO} $$) is a key industrial process, typically mediated by metal catalysts or enzymatic systems.

    Surface-Mediated Hydrogen Transfer Mechanisms on Metal Catalysts

    Copper-zinc oxide ($$ \text{Cu-ZnO} $$) nano-catalysts exhibit high activity for 2-butanol dehydrogenation. Kinetic studies reveal a Langmuir-Hinshelwood mechanism, where 2-butanol adsorbs onto Cu sites, and ZnO facilitates hydrogen transfer. The rate equation follows pseudo-first-order kinetics at low temperatures ($$ <150^\circ \text{C} $$) but shifts to diffusion-limited behavior above $$ 150^\circ \text{C} $$, with apparent activation energies of $$ 83 \, \text{kJ/mol} $$ and $$ 45 \, \text{kJ/mol} $$, respectively [5] [6].

    Table 2: Catalyst Performance in 2-Butanol Dehydrogenation

    CatalystTemperature (°C)Conversion (%)Selectivity to 2-Butanone (%)
    Cu2506278
    ZnO2504865
    Cu-ZnO2508994

    The synergy in $$ \text{Cu-ZnO} $$ arises from ZnO’s ability to disperse Cu nanoparticles, preventing sintering and carbon deposition [6]. In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) identifies surface intermediates like alkoxide species ($$ \text{(CH}3\text{)}2\text{CHO}^- $$), confirming a β-hydride elimination pathway [6].

    Radical Intermediates in Coenzyme B₁₂-Dependent Enzymatic Reactions

    While the provided literature does not directly address Coenzyme B₁₂-dependent dehydrogenation of 2-butanol, analogous systems involving radical intermediates are known in organic chemistry. For example, enzymatic dehydrogenation of ethanol by alcohol dehydrogenase involves hydride transfer without radical formation. Future studies could explore engineered enzymes or biomimetic catalysts for 2-butanol conversion, leveraging radical mechanisms for enhanced selectivity.

    Physical Description

    Sec-butyl alcohol appears as a clear colorless liquid with an alcohol odor. Flash point below 0° F. Less dense than water. Vapors heavier than air. Soluble in water. Moderately irritates the eyes and skin. Prolonged and repeated contact may cause defatting and drying of the skin. Vapors may irritate the nose, throat and respiratory tract. May be harmful by ingestion.
    Liquid
    COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
    Colorless liquid with a strong, pleasant odor.

    Color/Form

    Colorless liquid

    XLogP3

    0.6

    Boiling Point

    211 °F at 760 mm Hg (NIOSH, 2016)
    99.5 °C
    100 °C
    211°F

    Flash Point

    75 °F (NIOSH, 2016)
    24 °C (75 °F) (closed cup)
    31 °C (open cup) /dl-2-butanol/
    24 °C c.c.
    75°F

    Vapor Density

    2.6 (Air= 1)
    Relative vapor density (air = 1): 2.55

    Density

    0.81 (NIOSH, 2016)
    0.8063 at 20 °C/4 °C
    Relative density (water = 1): 0.81
    0.81

    LogP

    0.61 (LogP)
    0.61
    log Kow= 0.61
    0.6

    Odor

    HAS A STRONG VINOUS ODOR
    Sweet
    Wine odor liquid
    Strong, pleasant odo

    Melting Point

    -175 °F (NIOSH, 2016)
    -114.7 °C
    230 °C
    -114 °C
    -114.7°C
    -115 °C
    -175°F

    Related CAS

    2269-22-9 (3Al salt)

    GHS Hazard Statements

    Aggregated GHS information provided by 334 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (95.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
    Narcotic effects];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    12 mm Hg (NIOSH, 2016)
    18.33 mmHg
    18.3 mm Hg @ 25 °C
    Vapor pressure, kPa at 20 °C: 1.7
    12 mmHg

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    78-92-2
    13020-06-9
    2269-22-9
    15892-23-6

    Associated Chemicals

    2-Butanol (dl);15892-23-6
    2-Butanol (l);14898-79-4
    2-Butanol (d);4221-99-2

    Wikipedia

    2-butanol

    Use Classification

    Food additives -> Flavoring Agents
    Flavouring Agent -> -> JECFA Functional Classes
    FLAVOURING_AGENTFood Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
    Fire Hazards -> Flammable - 3rd degree

    Methods of Manufacturing

    Sec-butyl alcohol is produced commercialy entirely from butenes using indirect hydration with sulfuric acid. ... Typical feed to the commercial process is refinery or steam cracker B-B (butane-butylene) from which butadiene and isobutylene have been removed, to leave a mixture of 1-butene, 2-butene, butane, and isobutane. This feed is extracted with 75-85% sulfuric acid at 35-50 °C to yield butyl hydrogen sulfate. This ester is then diluted with water and stripped with steam to yield the alcohol. (Both 1-butene and 2-butene give sec-butyl alcohol.) The sulfuric acid is generally concentrated and recycled.
    By reduction of 2-butanone: Chaikin, Brown, J Am Chem Soc 71, 122 (1949) ... by hydration of 2-butene or hydrocarbons containing butene: Dale et al, Ind Eng Chem 48, 913 (1956); Archibald, Mottern, US patent 2,543,820 (1951 to Standard Oil); Limerick, Wylie, US patent 2,776,324 (1957 to Shell). Prepn of L-form or D-form by hydroboration of cis-butene: Brown, US patent 3,078,313 (1963); Brown et al, J Am Chem Soc 86, 397 (1964).

    General Manufacturing Information

    All other basic inorganic chemical manufacturing
    All other basic organic chemical manufacturing
    All other chemical product and preparation manufacturing
    Mining (except oil and gas) and support activities
    Miscellaneous manufacturing
    Paint and coating manufacturing
    Petrochemical manufacturing
    Petroleum lubricating oil and grease manufacturing
    Pharmaceutical and medicine manufacturing
    Plastic material and resin manufacturing
    Printing and related support activities
    2-Butanol: ACTIVE

    Analytic Laboratory Methods

    A gas chromatographic method applicable to volatile denaturants in alcoholic products is described. Pipet 25 ml of each expected denaturant standard soln into ... flasks and add 1.00 ml n-propanol as internal standard. Cap immediately with rubber stoppers, shake 3 min, and let stand 10 min at room temp. Inject 0.3 ul portions from 1 ul microsyringe. Determine peak areas and calculate ... for each cmpd ... .
    A calculation method for the identification of indoor air pollutants analyzed by gas chromatography is described. It is based on correlation between the retention and the molecular properties of a substance.
    NIOSH Method 1401. Determination of Alcohols by Gas Chromatography, Using a Flame Ionization Detector. Detection limit 1 mg/cu m.

    Clinical Laboratory Methods

    The detn of ... (2-butanol) ... in 50-100 ul blood serum /is performed/ by capillary gas chromatography. Detection limit is 10 ug/l.

    Storage Conditions

    ... STORE IN PLACES THAT ARE COOL ... PROVIDE ADEQUATE VENTILATION ... LOCATE ... STORAGE AREA WELL AWAY FROM AREAS OF FIRE HAZARD ... KEEP ... FROM POWERFUL OXIDIZING AGENTS ... EXPLOSIVES, OR MATERIALS WHICH REACT WITH AIR OR MOISTURE TO EVOLVE HEAT.

    Interactions

    ... Ethanol, isopropanol, n-butanol, sec-butanol, and tert-butanol ... exert a ... potentiating effect on the acute inhalation toxicity of carbon tetrachloride. ... Interaction between isopropanol & carbon tetrachloride was documented in an industrial accident ... where workers exposed to both agents exhibited hepatotoxicity. With ethanol the potentiation seems to be due to the presence of the unmetabolized alcohol; however, with isopropanol the effect seems to be caused by the presence of both unmetabolized alcohol and acetone. The results obtained with n-butanol resemble those of ethanol, whereas with 2-butanol they resemble those of isopropanol ... .
    ADDING 1 G/L OF PROPAN-1-OL, PROPAN-2-OL, BUTAN-1-OL, BUTAN-2-OL, ISOBUTANOL TO 40% ETHANOL IN ORANGE JUICE LOWERED AND DELAYED BLOOD ETHANOL MAX IN TEN 20-30 YR OLD MEN WHO DRANK 3.75 ML/KG OF SYNTHETIC BEVERAGE.
    2-Butanol at high concentrations potentiated carbon tetrachloride liver toxicity in rodents, probably due to the enhancement of the biotransformation of carbon tetrachloride to cytotoxic metabolites by activation of selective cytochrome p450 isozymes.

    Stability Shelf Life

    FEASIBLE AUTO OXIDATION BY ATMOSPHERIC OXYGEN TO FORM PEROXIDES & PEROXY CMPD
    Heat /contributes to instability/

    Dates

    Modify: 2023-08-15

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